1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound that features a brominated furan ring attached to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of the Triazole Ring: The brominated furan is then reacted with sodium azide and a copper(I) catalyst in a Huisgen cycloaddition reaction to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Non-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and triazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
- N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide
- 1-[(5-bromofuran-2-yl)methyl]-N-butylpiperidine-4-carboxamide
Uniqueness
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a brominated furan ring and a triazole moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further exploration in various scientific fields.
Properties
Molecular Formula |
C7H7BrN4O |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7BrN4O/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI Key |
SXEOMUFHUOWJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(N=N2)N |
Origin of Product |
United States |
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